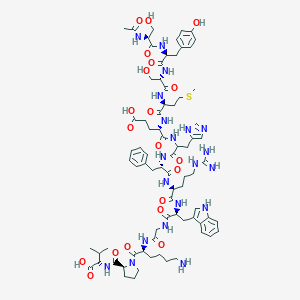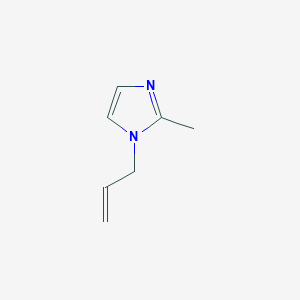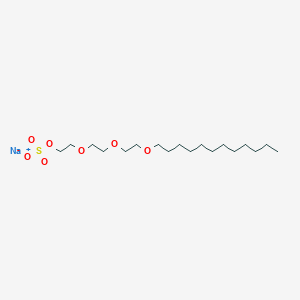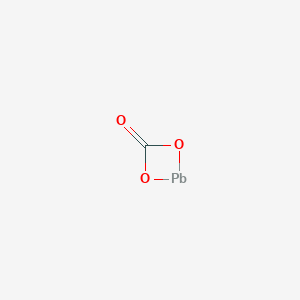
1,3,2lambda2-Dioxaplumbetan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2lambda2-Dioxaplumbetan-4-one, also known as DPL, is a chemical compound that has been of great interest to the scientific community due to its unique properties and potential applications. This molecule is a member of the organometallic family and is composed of lead, oxygen, and carbon atoms. The purpose of
Mécanisme D'action
The mechanism of action of 1,3,2lambda2-Dioxaplumbetan-4-one is not fully understood, but it is believed to act as a Lewis acid. It has been shown to be a strong electrophile, and it can react with a variety of nucleophiles. This reactivity makes it a useful precursor for the synthesis of a wide range of compounds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,3,2lambda2-Dioxaplumbetan-4-one. However, it has been shown to be toxic to cells in vitro, and it has been classified as a hazardous substance by the Environmental Protection Agency.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3,2lambda2-Dioxaplumbetan-4-one in lab experiments is its reactivity. It can be used as a precursor for the synthesis of a wide range of compounds. However, its toxicity and hazardous nature limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 1,3,2lambda2-Dioxaplumbetan-4-one. One area of interest is the development of new materials using 1,3,2lambda2-Dioxaplumbetan-4-one as a precursor. Another area of research is the investigation of its potential as a catalyst in organic reactions. Additionally, there is a need for further studies on the toxicity and environmental impact of 1,3,2lambda2-Dioxaplumbetan-4-one.
Conclusion:
In conclusion, 1,3,2lambda2-Dioxaplumbetan-4-one is a unique chemical compound that has potential applications in various fields of science. Its synthesis method is efficient, and it has been extensively studied for its reactivity and potential as a precursor for the synthesis of new materials. However, its toxicity and hazardous nature limit its use in certain applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Méthodes De Synthèse
The synthesis of 1,3,2lambda2-Dioxaplumbetan-4-one involves the reaction of lead acetate with 2-chloropropionic acid in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide to yield 1,3,2lambda2-Dioxaplumbetan-4-one. This method has been shown to be efficient in producing high yields of 1,3,2lambda2-Dioxaplumbetan-4-one with minimal impurities.
Applications De Recherche Scientifique
1,3,2lambda2-Dioxaplumbetan-4-one has been extensively studied for its potential applications in various fields of science. One of the primary areas of research has been in the development of new materials. 1,3,2lambda2-Dioxaplumbetan-4-one has been found to be a useful precursor for the synthesis of lead-based materials, which have applications in electronics, optics, and energy storage.
Propriétés
IUPAC Name |
1,3,2λ2-dioxaplumbetan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEVGQHCNVXMER-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)O[Pb]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO3Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2lambda2-Dioxaplumbetan-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




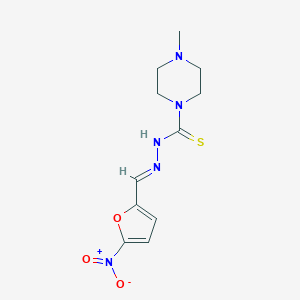


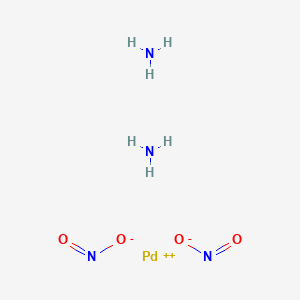


![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
